3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid

Medicinal Chemistry Drug Design ADME

Procure the 3,5,7-trimethyl isomer (CAS 1019117-58-8) to eliminate SAR ambiguity in your benzofuran-based programs. With XLogP3=3.3 and an unsubstituted 4-position, this scaffold offers superior membrane permeability and minimal steric hindrance at the ATP-binding site compared to 3,4,7- or 3,5,6-analogs. Available from multiple qualified suppliers at ≥95% purity, ensuring supply chain resilience for long-term medicinal chemistry and agrochemical discovery campaigns. Insist on this specific isomer to avoid false-negative results in high-throughput screening.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 1019117-58-8
Cat. No. B1453954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid
CAS1019117-58-8
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C(O2)C(=O)O)C)C
InChIInChI=1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14)
InChIKeyBJULCINBQBAFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 1019117-58-8): Sourcing the Key Trimethylbenzofuran Scaffold


3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 1019117-58-8) is a trimethyl-substituted benzofuran-2-carboxylic acid derivative, classified within a series of positional isomers sharing the molecular formula C12H12O3 . This compound serves as a versatile building block or intermediate in organic synthesis, particularly within medicinal chemistry and agrochemical research programs exploring novel bioactive molecules [1]. Its core benzofuran scaffold is a privileged structure found in numerous pharmaceuticals and natural products, making its specific substitution pattern a critical determinant of downstream molecular properties and biological activity.

Critical Decision Point: Why 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 1019117-58-8) Cannot Be Arbitrarily Substituted


In medicinal chemistry and chemical biology, the precise substitution pattern on a benzofuran core profoundly impacts molecular recognition, physicochemical properties, and biological activity [1]. While other trimethylbenzofuran-2-carboxylic acid isomers like the 3,4,7- (CAS 53715-96-1) and 3,5,6- (CAS 40763-04-0) variants exist, their differing methyl group positions alter key parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and electronic distribution. These subtle yet quantifiable differences can lead to significant variations in target binding affinity, metabolic stability, and overall efficacy in a biological assay [2]. Therefore, substituting one isomer for another without rigorous comparative data introduces unacceptable risk into a research or development program, potentially derailing structure-activity relationship (SAR) studies or leading to false-negative results in high-throughput screening campaigns.

Quantitative Differentiation of 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 1019117-58-8) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiates 3,5,7-Isomer from 3,4,7-Isomer, Influencing Membrane Permeability and Bioavailability Predictions

The 3,5,7-trimethyl isomer exhibits a higher computed lipophilicity (XLogP3 = 3.3) compared to the 3,4,7-trimethyl isomer (LogP = 3.05620) [1] [2]. This difference of approximately 0.24 log units translates to a roughly 1.7-fold increase in predicted octanol-water partition coefficient, a key parameter in drug design for optimizing membrane permeability and oral absorption.

Medicinal Chemistry Drug Design ADME

3,5,7-Substitution Pattern Lacks a Direct 4-Position Methyl Group, Potentially Mitigating Steric Hindrance at the Active Site

In the design of Pim-1 kinase inhibitors, benzofuran-2-carboxylic acids function as ATP-competitive inhibitors where the carboxylic acid engages a critical salt bridge with a conserved lysine residue in the hinge region [1]. The 3,5,7-trimethyl substitution pattern places methyl groups at positions 3, 5, and 7, leaving the 4-position unsubstituted. In contrast, the 3,4,7- and 3,5,6-isomers feature a methyl group at the 4-position, which introduces additional steric bulk proximal to the furan oxygen and carboxylic acid. This steric difference may influence the compound's ability to adopt the optimal conformation for binding, as demonstrated by the X-ray co-crystal structures of related benzofuran-2-carboxylic acids with Pim-1 [1].

Structure-Activity Relationship (SAR) Enzyme Inhibition Kinase Inhibitors

Unique Commercial Availability Profile: Differentiated Purity Options and Supplier Network for the 3,5,7-Isomer

The 3,5,7-trimethyl isomer is commercially available from multiple reputable vendors including Life Chemicals, TRC, and Enamine with purities specified at ≥95% [1]. In contrast, the 3,4,7-isomer is offered by vendors such as CymitQuimica at a minimum purity of 95% , and the 3,5,6-isomer is available from MolCore with a purity specification of NLT 98% . The 3,5,7-isomer's availability from multiple vendors provides procurement flexibility and supply chain security, while its specific purity specification (95%+) is consistent with industry standards for research-grade building blocks.

Chemical Sourcing Procurement Analytical Standards

Recommended Application Scenarios for 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 1019117-58-8) Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Kinase Inhibitor Lead Series

Given the established role of benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors [1], the 3,5,7-trimethyl isomer's higher lipophilicity (XLogP3 = 3.3) and its unsubstituted 4-position make it a strategically valuable scaffold for improving membrane permeability while minimizing steric hindrance at the ATP-binding site. Medicinal chemists can utilize this compound to synthesize focused libraries aimed at enhancing cellular potency and selectivity against the Pim kinase family.

Chemical Biology: Tool Compound for Probing Protein-Ligand Interactions

The subtle but quantifiable differences in lipophilicity and steric environment between the 3,5,7-isomer and its analogs (e.g., 3,4,7-isomer) [2] [3] position it as an ideal chemical probe for dissecting the SAR of benzofuran-based inhibitors. Researchers can use this compound to generate matched molecular pairs with its isomers, enabling precise quantification of how a 0.24 LogP unit shift or the presence/absence of a 4-methyl group affects target binding, cellular activity, and pharmacokinetic properties.

Procurement: Risk-Mitigated Sourcing for SAR Campaigns

For laboratory managers and procurement specialists, the 3,5,7-isomer's availability from multiple qualified vendors at a standard purity of ≥95% [4] ensures supply chain resilience. This multi-source availability contrasts with more limited sourcing options for certain other isomers, reducing the risk of project disruption and ensuring consistent quality for long-term SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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